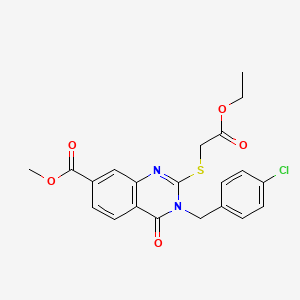
Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O5S and its molecular weight is 446.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer properties. This article reviews its biological activity, focusing on its efficacy against various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN2O5S |
| Molecular Weight | 446.9 g/mol |
| CAS Number | 422273-73-2 |
The structural formula indicates the presence of a quinazoline core, which is known for its diverse pharmacological activities.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit promising anticancer activity. The compound has been evaluated against various cancer cell lines, notably HepG2 (liver cancer) and MCF-7 (breast cancer).
In Vitro Studies
In vitro assays have shown that this compound has significant inhibitory effects on cell proliferation. The following table summarizes the IC50 values observed in various studies:
These values indicate that the compound exhibits stronger activity compared to traditional chemotherapeutics like doxorubicin, which has an IC50 of approximately 8.55 µM against HepG2 cells.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in DNA synthesis and repair. Specifically, it has been shown to interact with thymidylate synthase and dihydrofolate reductase, which are critical for nucleotide synthesis.
Computer-Aided Docking Studies
Computer-aided drug design techniques have been employed to predict the binding affinity of this compound to target enzymes. Docking studies suggest favorable interactions with active sites of these enzymes, further supporting its potential as an effective anticancer agent .
Case Studies
A notable study highlighted the synthesis and biological evaluation of similar quinazoline derivatives, where compounds with structural modifications showed enhanced activity against cancer cell lines. The incorporation of specific functional groups was found to significantly improve their anticancer properties .
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methyl]-2-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c1-3-29-18(25)12-30-21-23-17-10-14(20(27)28-2)6-9-16(17)19(26)24(21)11-13-4-7-15(22)8-5-13/h4-10H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFALOYYTGCRDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













